molecular formula C13H20O6Si B14527943 1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one CAS No. 62589-61-1

1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one

Cat. No.: B14527943
CAS No.: 62589-61-1
M. Wt: 300.38 g/mol
InChI Key: GPWBJZTZPPUIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one is an organic compound that features both phenolic and silane functional groups. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one typically involves the reaction of 2-hydroxybenzyl alcohol with 3-(trimethoxysilyl)propan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or batch processing with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the methoxy groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic and silane compounds.

Scientific Research Applications

1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one exerts its effects involves interactions with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the silane group can form strong covalent bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and stability in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one
  • 2-Hydroxybenzyl alcohol
  • 3-(Trimethoxysilyl)propan-2-one

Uniqueness

This compound is unique due to the presence of both phenolic and silane functional groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable subject for research and industrial applications.

Properties

CAS No.

62589-61-1

Molecular Formula

C13H20O6Si

Molecular Weight

300.38 g/mol

IUPAC Name

1-[(2-hydroxyphenyl)methoxy]-3-trimethoxysilylpropan-2-one

InChI

InChI=1S/C13H20O6Si/c1-16-20(17-2,18-3)10-12(14)9-19-8-11-6-4-5-7-13(11)15/h4-7,15H,8-10H2,1-3H3

InChI Key

GPWBJZTZPPUIRQ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CC(=O)COCC1=CC=CC=C1O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.